1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one
Description
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-(2,3-difluoro-4-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12F2O2/c1-6(2)5-9(15)7-3-4-8(14)11(13)10(7)12/h3-4,6,14H,5H2,1-2H3 |
InChI Key |
OQALBGMLCWWBCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C(C=C1)O)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring using reagents such as diethylaminosulfur trifluoride.
Hydroxylation: Introduction of the hydroxy group at the 4 position using hydroxylation agents.
Alkylation: Attachment of the methylbutanone moiety through alkylation reactions using appropriate alkylating agents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the methylbutanone moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets and pathways. The hydroxy and difluoro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one with structurally related aromatic hydroxyketones, focusing on substituent effects, physical properties, and biological activity.
Table 1: Structural and Functional Comparisons
Key Observations
Substituent Effects :
- Fluorine vs. Chlorine/Methoxy : The difluoro-hydroxyphenyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or chloro derivatives (e.g., 1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-one ). Fluorine’s electron-withdrawing nature also modulates reaction rates in synthetic pathways, as seen in Hammett studies .
- Hydroxyl Position : The 4-hydroxyl group in the target compound contrasts with 2-hydroxyl analogs (e.g., 1-(2-hydroxyphenyl)-3-methylbutan-1-one ), altering hydrogen-bonding patterns and crystal packing .
Alkyl Chain Length: Shorter chains (C4 in the target compound) reduce molecular weight and may improve solubility compared to pentanone (C5) or decanone (C16) derivatives . However, longer chains (e.g., 1-(2,3-difluoro-4-hydroxyphenyl)-1-decanone ) could enhance membrane permeability in biological systems.
Biological Activity: While the pentanone analog exhibits bactericidal and fungicidal properties , the target compound’s bioactivity remains less documented but is implied through its role in drug intermediates (e.g., in spirocyclic carboxamide synthesis ).
Table 2: Physical Properties
Biological Activity
1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one is a synthetic organic compound notable for its unique structural features, which include a difluorinated aromatic ring and a ketone functional group. Its molecular formula is C12H14F2O2, with a molecular weight of approximately 232.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.
Chemical Structure and Properties
The structural configuration of this compound includes:
- Difluorinated aromatic ring : Enhances lipophilicity and metabolic stability.
- Hydroxyl group : Facilitates hydrogen bonding, contributing to its biological interactions.
- Ketone functional group : Plays a role in the compound's reactivity.
Research indicates that the biological activity of this compound is primarily mediated through interactions with biological macromolecules. The hydroxyl and carbonyl groups enable the formation of hydrogen bonds, which are crucial for binding to target proteins or enzymes. This interaction profile suggests potential applications in therapeutic contexts, particularly in drug design aimed at specific molecular pathways.
Biological Activities
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits potential antimicrobial properties.
- Antioxidant Activity : The presence of the hydroxyl group may contribute to its ability to scavenge free radicals.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3,5-Difluoro-2-hydroxyphenyl)-3-methylbutan-1-one | Difluorinated aromatic ring | Different substitution pattern on the aromatic ring |
| 4-Fluoro-2-hydroxyacetophenone | Hydroxy and fluoro substituents | Lacks the methylbutanone side chain |
| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | Fluorinated phenyl group | Shorter carbon chain compared to target compound |
| 3'-Fluoro-4'-hydroxyacetophenone | Hydroxy and fluoro substituents | Similar functional groups but different positions |
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against various bacterial strains, suggesting its utility as an antimicrobial agent .
- Antioxidant Properties : In vitro assays indicated that it effectively scavenged DPPH radicals, showcasing its potential as an antioxidant .
- Enzyme Interaction Studies : Research revealed that the compound interacts with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(2,3-Difluoro-4-hydroxyphenyl)-3-methylbutan-1-one in academic settings?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, intermediate aryl halides (e.g., brominated precursors) undergo alkylation with 3-methylbutan-1-one derivatives under basic conditions. A representative protocol involves cesium carbonate as a base in acetonitrile at 70–75°C, followed by purification via column chromatography (silica gel, dichloromethane/methanol) .
- Key Data :
- Reagents: Cesium carbonate, acetonitrile, ethyl acetate/hexane for purification.
- Yield: ~57–80% (depending on reaction optimization) .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- LCMS : Molecular ion peaks (e.g., m/z 411 [M+H]⁺) confirm molecular weight .
- HPLC : Retention times (e.g., 1.18–1.24 minutes under SMD-TFA05 conditions) assess purity .
- NMR : Aromatic protons (δ ~6.5–7.5 ppm) and hydroxyl groups (δ ~5.0 ppm) validate substitution patterns.
- Key Data :
| Technique | Data | Source |
|---|---|---|
| LCMS | m/z 411 [M+H]⁺ | |
| HPLC | 1.24 min (SMD-TFA05) |
Q. What physicochemical properties are critical for handling this compound in research?
- Methodological Answer :
- Solubility : Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred for reactions.
- Stability : Sensitive to prolonged exposure to light/moisture; store under inert atmosphere.
- Molecular Formula : C₁₁H₁₂F₂O₂ (confirmed via elemental analysis and LCMS) .
Advanced Research Questions
Q. How can crystallographic refinement resolve structural ambiguities in this compound?
- Methodological Answer :
- Use SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data (>1.0 Å) improve accuracy.
- Validate using R-factors (R₁ < 0.05) and residual electron density maps. For twinned crystals, apply twin-law matrices in SHELXL .
Q. What hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodological Answer :
- Analyze O–H···O/F interactions using graph-set notation (e.g., D for donor, A for acceptor). The hydroxyl group forms intramolecular H-bonds with adjacent fluorine atoms (O–H···F, ~2.8 Å).
- Tools: Mercury (CCDC) for visualization; PLATON for symmetry analysis .
- Key Data :
| Interaction | Distance (Å) | Angle (°) | Source |
|---|---|---|---|
| O–H···F | 2.75–2.85 | 150–160 |
Q. How can contradictions in spectral data during characterization be resolved?
- Methodological Answer :
- Cross-validate using complementary techniques:
- LCMS vs. NMR : Confirm molecular ion (m/z) aligns with NMR-integrated proton counts.
- XRD : Resolve stereochemical ambiguities (e.g., keto-enol tautomerism) via crystallographic data .
- Example : A discrepancy in HPLC retention times may indicate impurities; repeat purification using preparative HPLC (MeCN/water with 0.1% formic acid, YMC-Actus Triart C18 column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
